molecular formula C15H14N4O2S B12522147 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12522147
M. Wt: 314.4 g/mol
InChI Key: JFKRHNAGWYLKBW-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an ethoxyphenyl group and a furan ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzohydrazide with furan-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolothiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the triazolothiadiazole ring can yield dihydro derivatives with altered biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazolothiadiazole derivatives.

    Substitution: Various substituted ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various pharmacological activities. It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its diverse biological activities suggest that it could be developed into new drugs for the treatment of infectious diseases, cancer, and other medical conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular pathways involved depend on the specific biological context and the target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Chlorophenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Bromophenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its ethoxyphenyl group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H14N4O2S/c1-2-20-11-7-5-10(6-8-11)13-16-17-15-19(13)18-14(22-15)12-4-3-9-21-12/h3-9,14,18H,2H2,1H3

InChI Key

JFKRHNAGWYLKBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CO4

Origin of Product

United States

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